physicochemical properties of 2-Amino-5-(methylsulfonyl)pyridine
physicochemical properties of 2-Amino-5-(methylsulfonyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(methylsulfonyl)pyridine
Introduction
2-Amino-5-(methylsulfonyl)pyridine (CAS No: 35196-11-3) is a heterocyclic amine that represents a critical structural motif in modern medicinal chemistry. As a derivative of the versatile 2-aminopyridine scaffold, its unique combination of a basic amino group, a pyridine ring, and a strongly electron-withdrawing methylsulfonyl group imparts a distinct set of physicochemical properties.[1] These properties are paramount for researchers, scientists, and drug development professionals, as they fundamentally govern the compound's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability.
This guide provides an in-depth analysis of the core . It moves beyond a simple recitation of data to explain the causality behind these characteristics and provides field-proven, standardized protocols for their experimental determination. The objective is to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in drug discovery and development programs.
Section 1: Core Physicochemical Profile
The fundamental properties of 2-Amino-5-(methylsulfonyl)pyridine are summarized below. It is critical to distinguish this compound from its analogue, 2-Amino-5-methylpyridine, as their properties differ significantly.
Table 1: Physicochemical Data for 2-Amino-5-(methylsulfonyl)pyridine
| Property | Value | Source & Notes |
| CAS Number | 35196-11-3 | |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.20 g/mol | |
| Appearance | Data not available | Vendor information is required. |
| Melting Point | Not available in searched literature | Caution: Do not confuse with 2-Amino-5-methylpyridine (m.p. 76-77 °C).[2][3] |
| Boiling Point | 413.4 ± 45.0 °C at 760 mmHg | |
| Water Solubility | 28 g/L (or 28 mg/mL) at 25 °C | Described as "sparingly soluble." |
| logP (Octanol/Water) | -0.04 (Predicted) | This computationally derived value suggests the compound is relatively hydrophilic. |
| pKa | Not available in searched literature | Two basic centers are present: the exocyclic amino group and the pyridine ring nitrogen. The electron-withdrawing sulfonyl group is expected to significantly lower the basicity of both sites compared to 2-aminopyridine. Experimental determination is required (see Protocol 3.2). |
Section 2: Rationale and Impact on Drug Development
Understanding the "why" behind the data in Table 1 is crucial for predicting a molecule's behavior and optimizing it for therapeutic use.
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Solubility: The measured water solubility of 28 g/L is significant for a small organic molecule and is a direct consequence of its structural features. The amino (-NH₂) and methylsulfonyl (-SO₂CH₃) groups are highly polar and capable of acting as hydrogen bond donors and acceptors, respectively. These interactions with water molecules facilitate dissolution. However, the aromatic pyridine core contributes lipophilic character, preventing unlimited solubility. This balance is often desirable in drug candidates, ensuring sufficient aqueous solubility for formulation while retaining enough lipophilicity to interact with biological membranes.
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Lipophilicity (logP): The partition coefficient (logP) is a cornerstone of drug design, heavily influencing absorption, distribution, metabolism, and excretion (ADME). The predicted logP of -0.04 suggests that 2-Amino-5-(methylsulfonyl)pyridine has a slight preference for an aqueous environment over a lipid one. This hydrophilicity is driven by the polar sulfonyl and amino groups. For oral drug candidates, a logP value below 5 is a key component of Lipinski's Rule of 5.[1] The low logP of this scaffold suggests that derivatives would likely possess good solubility but may require structural modifications to enhance membrane permeability for optimal absorption.
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Acidity/Basicity (pKa): The ionization state of a drug at physiological pH (typically ~7.4) dictates its solubility, receptor binding, and cell penetration. 2-Amino-5-(methylsulfonyl)pyridine possesses two basic nitrogen atoms: the exocyclic amine and the pyridine ring nitrogen. In unsubstituted 2-aminopyridine, these have pKa values of approximately 6.86 and 0.45, respectively. However, the methylsulfonyl group is a powerful electron-withdrawing group. This effect reduces the electron density on the pyridine ring and the exocyclic amine, thereby decreasing their ability to accept a proton. Consequently, both pKa values for 2-Amino-5-(methylsulfonyl)pyridine are expected to be significantly lower than those of 2-aminopyridine. Determining these pKa values experimentally is essential for developing relevant in vitro assays and predicting in vivo behavior.
Section 3: Experimental Determination of Key Properties
The following protocols describe robust, self-validating methods for determining critical physicochemical parameters.
Protocol 3.1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility, ensuring the system has reached a true saturation point.
Causality: This method is chosen over faster, kinetic-based methods because it measures thermodynamic equilibrium solubility, which is the most relevant value for predicting oral absorption and bioavailability from solid dosage forms.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 2-Amino-5-(methylsulfonyl)pyridine to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear glass vial. The excess solid should be clearly visible.
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Equilibration: Place the vial in a shaker or rotator within a temperature-controlled incubator set to 25 °C (or 37 °C for biorelevant data). Agitate for a minimum of 24 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1 hour to let undissolved solids settle.
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Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially inflating the concentration measurement.
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Quantification: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC). Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
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Validation: The presence of undissolved solid material at the end of the experiment validates that saturation was achieved.
Protocol 3.2: Determination of pKa (Potentiometric Titration)
Potentiometric titration provides a highly accurate measure of a compound's pKa by monitoring pH changes during titration with an acid or base.
Causality: This method directly measures the pH at which the compound is 50% ionized, providing a precise pKa value. It is highly reproducible and considered a definitive technique.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh and dissolve a known amount of 2-Amino-5-(methylsulfonyl)pyridine in a co-solvent system (e.g., water with a small percentage of methanol or DMSO to ensure solubility) of known ionic strength.
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Blank Titration: First, perform a titration of the solvent system alone with a standardized titrant (e.g., 0.1 M HCl) to characterize the buffering capacity of the solvent itself.
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Instrument Setup: Calibrate a high-precision pH electrode at a minimum of three points (e.g., pH 4, 7, and 10) before use.
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Sample Titration: Place the dissolved sample in a jacketed beaker maintained at 25 °C. Submerge the calibrated pH electrode and a burette tip delivering the standardized titrant (e.g., 0.1 M HCl, as the compound is basic).
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Data Collection: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence point(s). The pKa is the pH at half the volume of the equivalence point.
Section 4: Visualization of Workflows
Diagrams provide a clear, at-a-glance understanding of the experimental processes.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for Potentiometric pKa Determination.
Section 5: Safety and Handling
Adherence to safety protocols is non-negotiable when handling any chemical intermediate.
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GHS Classification: 2-Amino-5-(methylsulfonyl)pyridine is classified with the GHS hazard statement H302: Harmful if swallowed.
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Precautions:
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere at room temperature.
Conclusion
2-Amino-5-(methylsulfonyl)pyridine is a hydrophilic building block characterized by its moderate aqueous solubility and the presence of two basic centers whose reactivity is tempered by a strong electron-withdrawing sulfonyl group. Its predicted low logP value makes it an interesting starting point for designing drug candidates with favorable solubility profiles. However, the lack of publicly available experimental data for its melting point and pKa values underscores the necessity for the rigorous experimental characterization outlined in this guide. By applying these standardized protocols, researchers can generate the reliable, high-quality data needed to make informed decisions and accelerate their drug discovery and development programs.
References
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PubChem. (n.d.). 2-(Methylsulfonyl)pyridine. Retrieved January 30, 2026, from [Link]
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ChemAxon. (2023, April 19). Predicting pKa. Retrieved January 30, 2026, from [Link]
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ChemAxon Docs. (n.d.). Red and blue representation of pKa values. Retrieved January 30, 2026, from [Link]
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